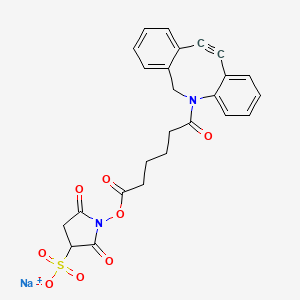

DBCO-Sulfo-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

DBCO-Sulfo-NHS Ester primarily targets biomolecules containing primary amines . These primary amines are often found in proteins and peptides, making them the main targets for this compound .

Mode of Action

The compound contains an NHS ester moiety that readily reacts with primary amines on biomolecules . This reaction, known as acylation, is favored at near-neutral pH (6-9) and with concentrated protein solutions . The compound also contains a DBCO group that can undergo a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC) . This pathway allows for the specific reaction of the DBCO group in the compound with azide-containing molecules .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chemical properties. As a water-soluble compound , it can be dissolved in aqueous buffers or dry water-miscible organic solvents such as DMSO or DMF before diluting in the final reaction buffer . The compound’s NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .

Result of Action

The result of the action of this compound is the formation of a stable urea linkage between the compound and the primary amine-containing biomolecule . This allows for the effective labeling of these biomolecules, which can be useful in various applications such as protein analysis, cell imaging, and material modification .

Action Environment

The action of this compound is influenced by several environmental factors. The reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) .

Biochemical Analysis

Biochemical Properties

DBCO-Sulfo-NHS ester plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, forming stable urea structures .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It is used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with DBCO moiety in 100% aqueous buffers . This labeling can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is quite specific. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, stock solutions should be prepared immediately before use . Reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C). Typical reaction times are less than 4 hours; however, incubating for longer can improve efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DBCO-Sulfo-NHS ester involves the reaction of Dibenzocyclooctyne (DBCO) with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction typically occurs in an aqueous buffer or a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so it is crucial to prepare stock solutions immediately before use and store them under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pH, and concentration are closely monitored. The final product is purified using techniques like chromatography and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DBCO-Sulfo-NHS ester primarily undergoes acylation reactions with primary amines on biomolecules. The NHS ester reacts with the amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions .

Common Reagents and Conditions

Reagents: Aqueous buffer or water-miscible organic solvents such as DMSO or DMF.

Conditions: The reaction is typically carried out at room temperature or on ice, with reaction times ranging from 30 minutes to several hours.

Major Products

The major product of the reaction between this compound and primary amines is a conjugated biomolecule with a DBCO moiety. This product can further react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages .

Scientific Research Applications

DBCO-Sulfo-NHS ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through copper-free click chemistry.

Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

Industry: Utilized in the production of bioconjugates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-acid

- Dibenzocyclooctyne-amine

Uniqueness

DBCO-Sulfo-NHS ester is unique due to its water solubility and ability to perform copper-free click chemistry. This makes it particularly suitable for biological applications where copper ions could be toxic. Additionally, its sulfonated form enhances its solubility in aqueous buffers, making it more versatile for various experimental conditions .

Biological Activity

DBCO-Sulfo-NHS ester (Dibenzocyclooctyne-sulfo-N-hydroxysuccinimide ester) is a versatile reagent widely used in bioconjugation applications due to its unique properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula : C25H21N2NaO8S

- CAS Number : 1400191-52-7

- Molecular Weight : 532.5 g/mol

- Solubility : Water, DMSO, DMF

- Purity : >95% (HPLC)

- Appearance : White to slightly grey crystalline

This compound operates through a copper-free click chemistry mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the selective conjugation of azides to DBCO-modified molecules without the need for copper catalysts, making it particularly useful in biological systems where copper may be toxic or interfere with cellular processes .

Reaction Overview

The reaction involves the formation of a covalent bond between the DBCO moiety and azide groups present on various biomolecules. This specificity allows for targeted labeling and tracking of proteins, antibodies, and other macromolecules in aqueous environments.

Applications in Biological Research

This compound is primarily utilized for:

- Labeling Antibodies and Proteins : It facilitates the attachment of fluorescent dyes or other labels to antibodies for imaging and therapeutic applications .

- Conjugation with Nucleic Acids : The ester can be used to modify oligonucleotides, enabling their conjugation with proteins or other biomolecules .

- Studying Cell Surface Proteins : Its water-soluble nature makes it ideal for labeling cell surface proteins without compromising cell integrity .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

- Antibody Conjugation Efficiency :

- Cell Surface Protein Labeling :

- Nucleic Acid Modifications :

Comparative Analysis of this compound with Other Reagents

| Feature | This compound | Traditional NHS Ester | Copper-Catalyzed Click Chemistry |

|---|---|---|---|

| Solubility | Water-soluble | Often requires organic solvents | Requires organic solvents |

| Biocompatibility | High | Moderate | Low (due to copper toxicity) |

| Reaction Conditions | Mild (neutral pH) | Neutral to basic pH | Requires specific conditions |

| Reaction Speed | Fast (4-17 hours) | Variable | Fast but requires copper |

Properties

IUPAC Name |

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHPYSXPCJSPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N2NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.